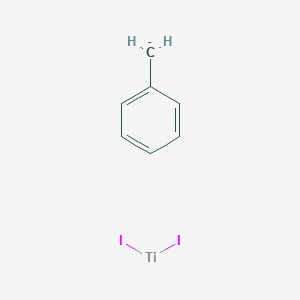![molecular formula C10H14O2 B14440217 3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one CAS No. 77426-33-6](/img/structure/B14440217.png)
3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexenone ring substituted with a methyl group and an allyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohex-2-en-1-one with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic oxidation of cyclohexene derivatives followed by functional group transformations. The use of vanadium-based catalysts and hydrogen peroxide as oxidizing agents is common in such processes .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the allyloxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A simpler analog with similar reactivity but lacking the allyloxy group.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A related compound used in fragrances and cosmetics.
(E)-1-Methyl-2-(prop-1-en-1-yl)disulfane: Another compound with a similar structural motif but different functional groups.
Uniqueness
3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one is unique due to its combination of a cyclohexenone ring with both methyl and allyloxy substituents. This structure imparts distinct chemical properties, making it valuable in various applications .
Propiedades
Número CAS |
77426-33-6 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-methyl-2-prop-2-enoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-3-7-12-10-8(2)5-4-6-9(10)11/h3H,1,4-7H2,2H3 |
Clave InChI |
HBRDOXOFIWBGDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CCC1)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)

![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
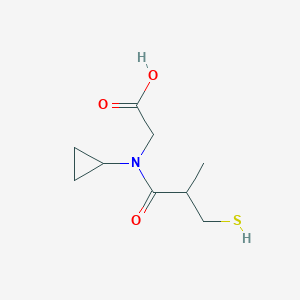
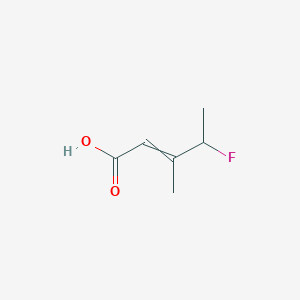
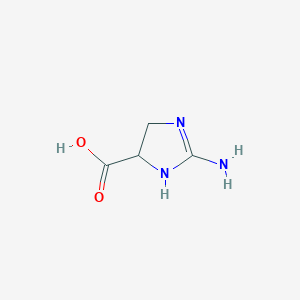
![2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440154.png)
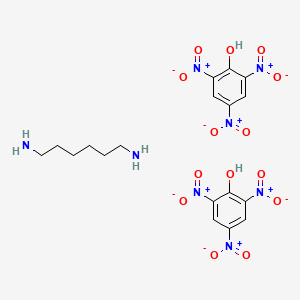
![2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14440158.png)
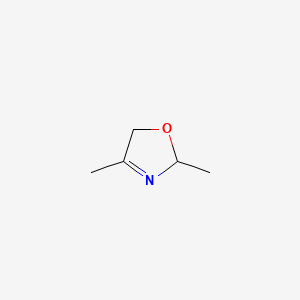
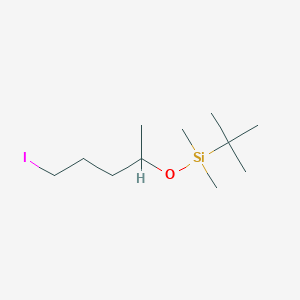

![N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide](/img/structure/B14440184.png)
